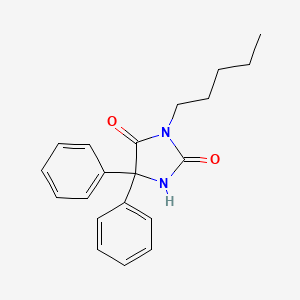
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione is a derivative of hydantoin, a class of compounds known for their diverse biological and pharmacological activities. This compound features a pentyl group attached to the nitrogen atom at the 3-position of the imidazolidine ring, along with two phenyl groups at the 5-position. The imidazolidine-2,4-dione core is a common structural motif in many biologically active molecules, making this compound of significant interest in medicinal chemistry and related fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyl-5,5-diphenylimidazolidine-2,4-dione typically involves the Bucherer–Bergs reaction, a multicomponent reaction that is one of the most convenient methods for preparing 5,5-disubstituted hydantoins. In this reaction, an aldehyde or ketone is heated in aqueous ethanol with potassium cyanide and ammonium carbonate to produce the hydantoin . For this compound, the starting material is 5,5-diphenylimidazolidine-2,4-dione, which is then reacted with pentyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the imidazolidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Click Reactions: The compound can be involved in click chemistry, particularly in the formation of 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides (e.g., pentyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition reactions using copper salts and water-soluble ligands.
Major Products
Substitution Products: Various alkylated or arylated derivatives depending on the substituents used.
Click Chemistry Products: 1,2,3-triazole-linked derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antitumor activities.
Pharmaceutical Development: The compound serves as a scaffold for the development of new drugs with various biological activities, including antibacterial and antifungal properties.
Chemical Biology: The compound is used in the synthesis of hybrid molecules for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 3-Pentyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine-2,4-dione core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: The parent compound without the pentyl group.
Phenytoin: A well-known anticonvulsant with a similar imidazolidine-2,4-dione core.
1,2,3-Triazole-linked Derivatives: Compounds formed through click chemistry involving the imidazolidine-2,4-dione core.
Uniqueness
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione is unique due to the presence of the pentyl group, which can influence its biological activity and pharmacokinetic properties. This modification can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
102181-51-1 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-pentyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-10-15-22-18(23)20(21-19(22)24,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,21,24) |
Clave InChI |
XZTILQZICIFCGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


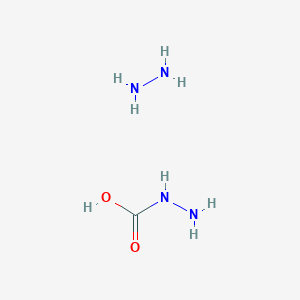

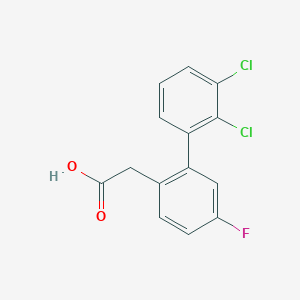
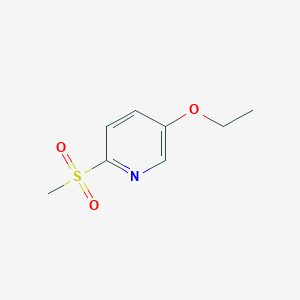
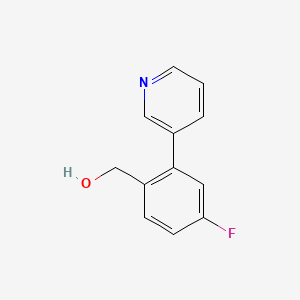

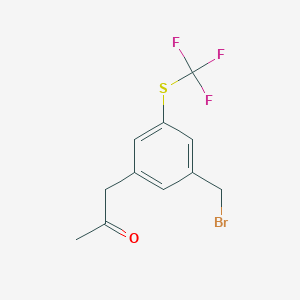
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)
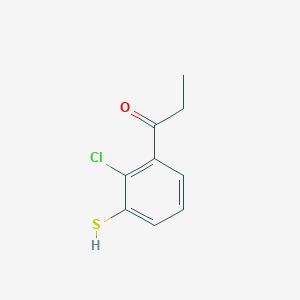

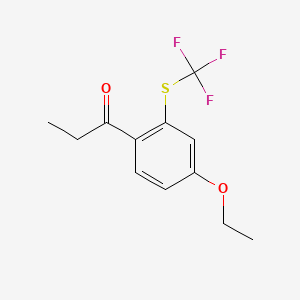

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)
